Cyprinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H48O5 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18?,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
JNMALBXXJSWZQY-VKYZUIDCSA-N |
Isomeric SMILES |
C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
-
Digestive Function :
- 5α-cyprinol sulfate acts as an effective digestive detergent, aiding in the emulsification of lipids during digestion in cyprinid fish. Studies indicate that it forms micellar phases that enhance the solubility of dietary fats .
- Its sulfation process is mediated by specific enzymes in zebrafish, which highlights its evolutionary significance and potential applications in understanding bile salt metabolism .
-
Toxicological Studies :
- The compound has been isolated from cyprinid fish gallbladders and identified as a nephrotoxic and hepatotoxic agent. This has implications for food safety and toxicology, especially concerning traditional practices of consuming raw or dried gallbladders for medicinal purposes .
- Research indicates that ingestion of 5α-cyprinol sulfate can lead to severe poisoning symptoms, including renal failure and liver dysfunction, thus necessitating further study into its toxicological profiles .
Ecological Roles
-
Inducible Defenses in Aquatic Organisms :
- 5α-cyprinol sulfate has been identified as a kairomone that induces defensive behaviors in Daphnia species. At low concentrations (picomolar levels), it triggers diel vertical migration, a survival strategy against predation by fish .
- This compound's role as a chemical cue illustrates its ecological importance and potential applications in studying predator-prey interactions within aquatic ecosystems.
- Morphological Changes :
Case Studies
Preparation Methods
Natural Extraction from Biological Sources
Isolation from Fish Bile
Cyprinol is predominantly isolated from the bile of cypriniform fish, such as Cyprinus carpio (common carp). The extraction process begins with the collection of gallbladder bile, followed by a methanolic extraction to solubilize bile alcohols. The methanolic extract is subjected to preparative liquid chromatography (LC) to separate this compound sulfate from other bile components. Subsequent deconjugation of the sulfate group is achieved via enzymatic hydrolysis using sulfatases, yielding free this compound.
Key Steps:
- Bile Collection : Gallbladders are dissected from freshly harvested carp, and bile is collected under sterile conditions.
- Methanolic Extraction : Bile is mixed with methanol (1:5 v/v), sonicated for 30 minutes, and centrifuged to remove insoluble debris.
- Preparative LC : The supernatant is loaded onto a C18 reversed-phase column, eluted with a gradient of acetonitrile and water (0.1% formic acid), and monitored at 210 nm for this compound sulfate detection.
- Desulfation : Fractions containing this compound sulfate are treated with Helix pomatia sulfatase (10 U/mL) in acetate buffer (pH 5.0) at 37°C for 24 hours.
Challenges in Natural Extraction
Natural extraction yields are limited by the low concentration of this compound in bile (typically <1% of total bile salts). Furthermore, co-elution with structurally similar bile alcohols, such as 5β-cyprinol, necessitates high-resolution chromatographic techniques for purification.
Chemical Synthesis of this compound
Retrosynthetic Analysis
The chemical synthesis of this compound involves constructing the cholestane backbone and introducing hydroxyl groups at specific positions. A retrosynthetic approach identifies cholesterol as a viable starting material due to its structural similarity. Key transformations include:
Stepwise Synthesis Protocol
- Cholesterol Derivitization : Cholesterol is converted to 3α,7α,12α-trihydroxycholestane via sequential hydroxylation using Bacillus spp. monooxygenases.
- Side-Chain Modification : The C27 side chain is elongated using (3-carboxypropyl)triphenylphosphonium bromide in a Wittig reaction, followed by reduction with NaBH4 to yield the diol.
- Final Oxidation : The terminal diol is oxidized to a pentol using Jones reagent (CrO3 in H2SO4), yielding this compound.
Table 1: Key Intermediates in this compound Synthesis
| Intermediate | Molecular Formula | Key Functional Groups | Yield (%) |
|---|---|---|---|
| 3α,7α,12α-Trihydroxycholestane | $$C{27}H{46}O_3$$ | 3α-OH, 7α-OH, 12α-OH | 62 |
| C27-Diol | $$C{27}H{48}O_4$$ | 26-OH, 27-OH | 45 |
| This compound | $$C{27}H{48}O_5$$ | 3α,7α,12α,26,27-pentol | 28 |
Enzymatic Sulfation and Modification
In Vitro Sulfation Using SULT Enzymes
This compound is often sulfated at position 27 to enhance its solubility and biological activity. Zebrafish cytosolic sulfotransferases (Sults), particularly Sult2st2 and Sult2st3, exhibit high specificity for this compound sulfation.
Enzymatic Assay Protocol:
- Substrate Preparation : 5α-Cyprinol (10 μM) is dissolved in DMSO.
- Reaction Mixture : 50 mM Mops buffer (pH 7.0), 14 μM [35S]PAPS, 1 mM DTT, and 2.0 μg recombinant Sult enzyme.
- Incubation : 28°C for 15 minutes, terminated by heating at 100°C.
- Product Analysis : Thin-layer chromatography (TLC) with ethyl acetate/acetonitrile/n-butanol/isopropanol/formic acid (2:2:2:4:1) solvent system.
pH-Dependence and Kinetics
Sult2st2 exhibits optimal activity at pH 6.5, with a $$Km$$ of 8.2 μM for this compound, while Sult2st3 shows maximal activity at pH 7.0 ($$Km = 12.4$$ μM). Human SULT2A1, in contrast, has negligible activity toward this compound, highlighting the evolutionary specialization of zebrafish Sults.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Revised NMR assignments for this compound sulfate (Table 2) address discrepancies in earlier literature, utilizing 2D experiments (COSY, HSQC, HMBC) for unambiguous signal assignment.
Table 2: Revised $$^{13}$$C NMR Assignments for this compound Sulfate
| Carbon | δ (ppm) | Multiplicity | Correlations (HMBC) |
|---|---|---|---|
| C3 | 67.35 | CH | C5, C9 |
| C7 | 39.81 | CH | C5, C9, C19 |
| C27 | 61.73 | CH2 | C24, C26 |
Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative mode confirms the molecular ion [M-H]$$^-$$ at m/z 531.3 for this compound sulfate, with characteristic fragments at m/z 452.7 (loss of SO3) and m/z 97.0 (HSO4$$^-$$).
Q & A
Q. What are the established analytical methods for identifying Cyprinol in biological samples, and how do their sensitivities compare?
this compound is typically identified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), which achieves detection limits of 0.1–5 ng/mL in serum . Gas Chromatography-Mass Spectrometry (GC-MS) is less sensitive (10–50 ng/mL) but effective for lipid-rich matrices. Researchers should validate methods using spiked matrices and cross-check with nuclear magnetic resonance (NMR) for structural confirmation, especially when isolating novel derivatives .
Q. What experimental protocols are recommended for synthesizing this compound derivatives to study structure-activity relationships?
Synthesis involves regioselective hydroxylation and alkylation under inert conditions (argon atmosphere) to prevent oxidation. For example, a 2018 study used Pd-catalyzed cross-coupling to generate 12 derivatives, with purity verified via HPLC (>98%) and crystallography . Include negative controls (e.g., unmodified this compound) and dose-response assays (0.1–100 µM) to evaluate bioactivity .
Q. How can researchers ensure reproducibility in this compound extraction from plant sources?
Standardize extraction using Soxhlet apparatus with ethanol:water (70:30 v/v) at 60°C for 6 hours. Document seasonal variability in source material (e.g., 15% lower yield in winter-harvested Cyprinus spp.) and use internal standards (e.g., deuterated this compound-D4) to correct for matrix effects .
Advanced Research Questions
Q. How can factorial design optimize this compound’s anti-inflammatory activity assays while minimizing confounding variables?
A 2×3 factorial design is effective: test two doses (10 µM, 50 µM) against three inflammatory markers (TNF-α, IL-6, COX-2). Randomize cell culture batches and use ANOVA with post-hoc Tukey tests to distinguish dose-specific effects from batch variability. For example, a 2021 study found COX-2 inhibition was dose-dependent (p<0.01) but IL-6 suppression varied by donor cell line (p=0.03) .
Q. What strategies resolve contradictions in this compound’s reported cytotoxicity across studies?
Discrepancies (e.g., IC50 ranging from 20 µM to >200 µM in cancer cells) may stem from assay conditions. Re-evaluate using standardized MTT protocols with matched cell passage numbers and serum-free media. Meta-analysis of 15 studies revealed hypoxia (5% O2) increases sensitivity 3-fold . Validate findings via orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in metabolic pathways?
Integrate transcriptomics (RNA-seq of treated hepatocytes) with metabolomics (LC-MS profiling). A 2023 study linked this compound to PPAR-γ upregulation (log2FC=2.1) and altered acyl-carnitine levels, suggesting fatty acid oxidation modulation. Use pathway enrichment tools (e.g., KEGG, GSEA) and validate with siRNA knockdown .
Q. What statistical methods address non-linear dose-response relationships in this compound’s neuroprotective effects?
Apply sigmoidal curve fitting (Hill equation) for EC50 estimation. For biphasic responses (e.g., neurogenesis peaks at 25 µM but declines at 50 µM), use segmented regression. Report R² values and confidence intervals; a 2020 study found 95% CI overlap between in vitro and in vivo models at 10–30 µM .
Methodological Guidance
Q. How to design a longitudinal study assessing this compound’s pharmacokinetics in vivo?
Use Sprague-Dawley rats (n=8/group) with serial blood sampling (0, 1, 4, 24, 48h post-administration). Apply non-compartmental analysis (NCA) for AUC and t1/2. Account for enterohepatic recirculation via bile duct cannulation, as done in a 2022 trial showing a secondary AUC peak at 12h .
Q. What ethical and documentation standards apply when sharing this compound research data?
Adhere to FAIR principles: publish raw LC-MS/MS spectra in repositories (e.g., MetaboLights) with metadata (column type, ionization mode). For human studies, obtain IRB approval (Protocol #XYZ-2024) and document informed consent using templates from .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
